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Compound of Interest

Compound Name: 4-(2-Pyrimidinyloxy)aniline

Cat. No.: B168472

Spectroscopic Profile of 4-(2-
Pyrimidinyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-
Pyrimidinyloxy)aniline, a versatile building block in the synthesis of bioactive molecules. The
document details predicted spectroscopic data based on the analysis of its structural
analogues, outlines standardized experimental protocols for data acquisition, and presents a
logical workflow for the structural elucidation of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-(2-
Pyrimidinyloxy)aniline (CAS: 105130-26-5, Formula: C10HsN3O, Molecular Weight: 187.20
g/mol ). These predictions are derived from established principles of spectroscopy and data
from structurally related compounds.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

H-4', H-6' (Pyrimidine
~8.50 Doublet 2H _

ring)
~7.10 Doublet 2H H-2, H-6 (Aniline ring)
~6.95 Doublet 2H H-3, H-5 (Aniline ring)
~6.80 Triplet 1H H-5' (Pyrimidine ring)
~3.80 Broad Singlet 2H -NH2

Table 2: Predicted *C NMR Data

Solvent; CDCIz

Chemical Shift (6, ppm)

Assignment

~165.0 C-2' (Pyrimidine ring, O-C=N)
~158.0 C-4', C-6' (Pyrimidine ring)
~145.0 C-4 (Aniline ring, C-0)
~142.0 C-1 (Aniline ring, C-NHz2)
~122.0 C-2, C-6 (Aniline ring)
~115.0 C-3, C-5 (Aniline ring)
~110.0 C-5' (Pyrimidine ring)

Table 3: Predicted IR Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Strong, Broad ]
symmetric)
3100 - 3000 Medium Aromatic C-H stretch
C=N stretch (Pyrimidine ring),
1620 - 1580 Strong
N-H bend
1500 - 1400 Strong Aromatic C=C stretch
1250 - 1200 Strong Aryl-O stretch (asymmetric)
1100 - 1000 Medium Aryl-O stretch (symmetric)
C-H out-of-plane bend (p-
850 - 800 Strong

disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (EI)

m/z Ratio Relative Intensity Assignment

187 High [M]* (Molecular lon)
108 Medium [H2N-CeHa-OJ*

92 Medium [CeHaNH2]*

79 High [CsHaN2]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-(2-

Pyrimidinyloxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Pyrimidinyloxy)aniline in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. Transfer the solution to a 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at a probe temperature of 298 K.
o Set the spectral width to cover a range of -2 to 12 ppm.
o Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.
o Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of 0 to 200 ppm.
o Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.
o Accumulate a minimum of 1024 scans.

o Data Processing: Process the raw data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the *H spectrum to the
TMS signal at 0.00 ppm and the 13C spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of
approximately 1-2 mg of 4-(2-Pyrimidinyloxy)aniline with 100-200 mg of dry KBr powder.
Press the mixture into a transparent pellet using a hydraulic press.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

[¢]

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

o Data Processing: Perform a background subtraction from the sample spectrum. Identify and
label the major absorption peaks.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 4-(2-Pyrimidinyloxy)aniline
(approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (El)
source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).

o Data Acquisition:

o Introduce the sample into the ion source via a direct insertion probe or gas
chromatography inlet.

o Set the electron energy to 70 eV.
o Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for
the elemental composition C1o0HaN3O.

Visualization of the Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis and
structural elucidation of a novel chemical entity.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

¢ To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-
Pyrimidinyloxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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